(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIJGYPRRJGNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(C)C)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610791 | |
| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477598-24-6 | |
| Record name | [2-Methoxy-6-(propan-2-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview of Pyridinylboronic Acid Synthesis Strategies
The synthesis of pyridinylboronic acids, including (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, generally follows one or more of the following approaches:
1.1 Halogen-Metal Exchange Followed by Borylation
This classical method involves the preparation of a halogenated pyridine precursor (e.g., 3-halopyridine substituted at 2- and 6-positions), followed by metal-halogen exchange using organolithium or Grignard reagents at low temperature. The resulting organometallic intermediate is then quenched with trialkyl borates (e.g., trimethyl borate) to install the boronic acid group after acidic workup. This method is widely used for regioselective borylation of pyridines and allows for the introduction of sensitive substituents such as isopropyl and methoxy groups.1.2 Directed Ortho-Metallation (DoM) and Borylation
In this approach, a substituted pyridine undergoes metalation at the position ortho to a directing group (such as the methoxy group at the 2-position). The lithiation or magnesiation is directed by the methoxy substituent, enabling selective functionalization at the 3-position. Subsequent reaction with trialkyl borates yields the boronic acid after hydrolysis. This method is particularly useful for preparing boronic acids with substituents that can direct metallation, such as the 2-methoxy group in the target compound.1.3 Palladium-Catalyzed Cross-Coupling with Diboron Reagents Halopyridines (e.g., 3-halopyridines) bearing the desired substituents can be converted to boronic acids or esters via palladium-catalyzed borylation using diboron reagents such
Chemical Reactions Analysis
Types of Reactions: (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding boronic ester or boronate.
Reduction: Formation of the corresponding borane.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enhance the efficacy of drugs targeting various diseases, including cancer and infectious diseases. In particular, this compound has been explored for its potential in developing antimalarial drugs. For instance, a related compound, INE963, demonstrated potent activity against Plasmodium falciparum, achieving significant parasite clearance in preclinical models .
Case Study: INE963
In a study focusing on INE963, researchers optimized the compound's pharmacological properties to enhance its antiplasmodium activity. The introduction of the isopropyl group in the structure was crucial for improving lipophilicity and overall efficacy, leading to a high barrier against resistance and potential for single-dose treatments .
Bioconjugation
Targeted Drug Delivery
The unique chemical properties of this compound facilitate its use in bioconjugation processes. This application allows researchers to attach biomolecules to drugs or imaging agents, thereby improving specificity and reducing side effects. The versatility of boronic acids in forming stable covalent bonds with diols makes them suitable for creating targeted delivery systems in therapeutic applications.
Material Science
Development of Advanced Materials
The compound is also utilized in material science for developing advanced materials such as sensors and catalysts. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the synthesis of complex organic frameworks that are essential for creating innovative materials with specific functionalities .
Organic Synthesis
Building Block in Organic Chemistry
As a versatile building block, this compound plays a critical role in organic synthesis. It enables chemists to construct complex molecules with high precision, which is essential for various chemical research applications. The compound's reactivity and stability make it an ideal candidate for synthesizing diverse chemical entities.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with structurally related pyridine-based boronic acids:
Key Observations:
- Electronic Effects: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents modulate the pyridine ring’s electron density, affecting binding affinity in enzyme inhibition .
- Solubility: Ethoxy and amino substituents enhance aqueous solubility, whereas methylthio and isopropyl groups increase lipophilicity, impacting biological activity and assay feasibility .
Reactivity and Stability
- Hydrolysis and pH Sensitivity: Boronic acids with electron-withdrawing groups (e.g., CF₃ in ) exhibit lower pKa values, enhancing reactivity under physiological conditions. The target compound’s methoxy group may raise its pKa compared to 3-AcPBA or 4-MCPBA, limiting glucose-binding efficiency at neutral pH .
- Oxidation by H₂O₂: Analogous to 4-nitrophenyl boronic acid, the target compound may undergo oxidation to phenolic derivatives, with reaction rates influenced by substituent electronic effects and pH .
Biological Activity
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound belongs to the class of boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. Its structure is defined as follows:
- Chemical Formula: C₁₀H₁₃BNO₂
- Molecular Weight: 195.03 g/mol
The presence of the isopropyl group enhances its lipophilicity, which is crucial for biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to act as enzyme inhibitors, particularly in the context of proteases and kinases. The mechanism typically involves reversible covalent bonding with the active site of these enzymes, leading to inhibition of their activity.
Antiparasitic Activity
One notable study highlighted the compound's potent antiplasmodium activity against Plasmodium falciparum, with an effective concentration (EC50) as low as 0.006 μM. This suggests that this compound could serve as a lead compound in the development of new antimalarial therapies .
Antitubercular Activity
Research has indicated that derivatives of boronic acids, including this compound, exhibit significant anti-tubercular properties. The modifications in the pyridine structure lead to enhanced activity against Mycobacterium tuberculosis, although specific EC50 values for this compound in relation to tuberculosis have not been extensively documented in available literature .
Structure-Activity Relationship (SAR)
A systematic study on various analogs of this compound has been conducted to understand how structural modifications affect biological activity:
| Compound Variant | EC50 (μM) | Comments |
|---|---|---|
| Base Compound | 0.006 | Potent against P. falciparum |
| Isopropyl Variant | 0.010 | Improved lipophilicity and potency |
| Methoxy Addition | 0.048 | Enhanced solubility but reduced potency against parasites |
This table illustrates that while the base compound exhibits remarkable potency, certain modifications can either enhance or diminish its biological effectiveness.
Case Studies
- Antimalarial Efficacy : In preclinical trials, this compound demonstrated rapid parasite clearance times in vivo, suggesting potential for single-dose treatment regimens .
- Safety Profile : Evaluations of the compound's safety indicated a favorable profile with minimal cytotoxicity in human liver cells (HepG2), which is crucial for further development into therapeutic agents .
Q & A
Q. What are the recommended synthetic strategies for (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid to ensure high purity and yield?
Boronic acids are often synthesized via intermediates like pinacol esters due to challenges in purifying free boronic acids. A common approach involves Suzuki-Miyaura coupling precursors, where the boronic ester is first prepared and later hydrolyzed under controlled acidic conditions. For aromatic boronic acids, cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and bis(pinacolato)diboron are effective. Post-synthesis, purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization in ethanol/water mixtures can enhance purity. Thermal gravimetric analysis (TGA) should confirm stability before storage .
Q. How can structural characterization of this compound be optimized using spectroscopic methods?
- ¹¹B NMR : Provides direct evidence of boronic acid structure. A sharp peak near 30 ppm indicates the free acid form, while esterified derivatives (e.g., pinacol esters) appear at ~10–15 ppm. Adjusting pH during analysis can stabilize the boronic acid form .
- ¹H/¹³C NMR : Methoxy (-OCH₃) and isopropyl groups yield distinct splitting patterns (e.g., methoxy singlet at ~3.8 ppm; isopropyl doublet at ~1.3 ppm).
- MALDI-MS : To avoid dehydration/boroxine interference, derivatize with diols (e.g., 1,2-ethanediol) to form cyclic boronate esters, stabilizing the analyte .
Advanced Research Questions
Q. How do non-specific interactions affect the utility of this compound in glycoprotein binding studies, and how can selectivity be improved?
Boronic acids bind diols (e.g., glycans) via reversible esterification, but secondary interactions (e.g., hydrophobic or ionic) with non-glycosylated proteins can reduce selectivity. To mitigate:
- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.5) to stabilize boronate-diol complexes. Avoid phosphate buffers, which compete for binding.
- Surface Functionalization : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to minimize non-specific adsorption. SPR (surface plasmon resonance) studies show this enhances glycoprotein specificity .
Q. What experimental approaches validate the anticancer activity of this compound derivatives, and how can potency discrepancies be resolved?
- In Vitro Assays : Screen against cancer cell lines (e.g., glioblastoma U87-MG) using MTT assays. Compare IC₅₀ values with controls like bortezomib, a known proteasome inhibitor .
- Mechanistic Studies : Use fluorescence-based proteasome activity assays to confirm target engagement. Discrepancies in potency may arise from boronic acid hydration states; pre-incubate compounds in aqueous buffers (pH 7.4) to ensure equilibrium .
- SAR Analysis : Modify substituents (e.g., isopropyl to cyclopropyl) to assess steric/electronic effects on activity. Computational docking (e.g., AutoDock Vina) can predict binding modes to proteasome β5 subunits .
Q. How does thermal stability impact the formulation of this compound for long-term storage or material science applications?
- TGA Analysis : Degradation onset temperatures (T₀) for aromatic boronic acids typically exceed 150°C. For flame-retardant applications, incorporate into polymers via ester linkages (e.g., polycarbonates) to delay pyrolysis.
- Storage Conditions : Store under inert gas (argon) at 0–4°C to prevent oxidation. Lyophilization in the presence of trehalose (1:1 w/w) improves aqueous stability .
Q. What strategies address boroxine formation during mass spectrometric analysis of this compound?
- Derivatization : React with 1,2-ethanediol (10 mM in methanol) to form a cyclic boronate ester, suppressing dehydration. MALDI-MS in positive-ion mode with α-cyano-4-hydroxycinnamic acid (CHCA) matrix yields clear [M+H]⁺ peaks .
- Alternative Ionization : Electrospray ionization (ESI) in negative mode with ammonium hydroxide adducts reduces boroxine interference. Optimize source temperature (<150°C) to prevent thermal degradation .
Methodological Considerations
Q. How can researchers reconcile contradictory data on the binding affinity of this compound in different assay formats?
Discrepancies often arise from assay conditions:
Q. What computational tools predict the reactivity of this compound in radical photo(electro)chemical reactions?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models the boron-centered radical formation. Solvent effects (e.g., acetonitrile) are incorporated via PCM (Polarizable Continuum Model).
- Kinetic Studies : Use LED photoreactors (450 nm) with Eosin Y as a photosensitizer. Monitor reaction progress via ¹¹B NMR to track boronic acid consumption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
